1,1-Dioxido-1,5-benzothiazepin-4-yl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dioxido-1,5-benzothiazepin-4-yl methyl ether is a chemical compound that belongs to the class of benzothiazepines. These compounds are characterized by a benzene ring fused to a thiazepine ring, which contains both a nitrogen and a sulfur atom. Benzothiazepines are known for their diverse biological activities, including enzyme inhibition, antimicrobial, central nervous system depressant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxido-1,5-benzothiazepin-4-yl methyl ether typically involves the reaction of appropriate benzothiazepine precursors with methylating agents under controlled conditions. One common method involves the use of 4-methoxy-1lambda6,5-benzothiazepine-1,1-dione as a starting material, which is then reacted with methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dioxido-1,5-benzothiazepin-4-yl methyl ether can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepine ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazepine without the dioxido group.
Substitution: The methyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiazepine.
Substitution: Formation of various substituted benzothiazepines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Dioxido-1,5-benzothiazepin-4-yl methyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its enzyme inhibitory properties and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Dioxido-1,5-benzothiazepin-4-yl methyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Benzothiazepine
- 1,3-Benzothiazepine
- 1,4-Benzothiazepine
- 1,5-Benzothiazepine
Uniqueness
1,1-Dioxido-1,5-benzothiazepin-4-yl methyl ether is unique due to the presence of the dioxido group, which enhances its biological activity and chemical stability. This structural feature distinguishes it from other benzothiazepines and contributes to its diverse range of applications in medicinal chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
111888-32-5 |
---|---|
Molekularformel |
C10H9NO3S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
4-methoxy-1λ6,5-benzothiazepine 1,1-dioxide |
InChI |
InChI=1S/C10H9NO3S/c1-14-10-6-7-15(12,13)9-5-3-2-4-8(9)11-10/h2-7H,1H3 |
InChI-Schlüssel |
RMBDJWKSEQLZLA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=CC=CC=C2S(=O)(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.